3-O-Benzyl-D-glucal
Description
Contextual Significance in Synthetic Organic Chemistry and Glycoscience
The importance of 3,4,6-Tri-O-benzyl-D-glucal lies in its capacity as a versatile chiral building block. biosynth.com In glycoscience, the synthesis of complex oligosaccharides and glycoconjugates often requires meticulously planned strategies involving numerous protection and deprotection steps. The use of this pre-protected glucal derivative can minimize tedious protecting-group manipulations that are typically required for fully oxygenated sugars. biosynth.com This streamlined approach is crucial for the efficient construction of biologically active molecules, including modified nucleosides and other sugar derivatives. biosynth.com
In the broader context of synthetic organic chemistry, this compound provides a chiral scaffold for the synthesis of non-carbohydrate targets. The inherent stereochemistry, derived from D-glucose, allows for the creation of complex, stereochemically defined structures. For instance, it has been utilized as a precursor in the synthesis of chiral chromane (B1220400) scaffolds, which are core structural units in many bioactive natural products and pharmaceuticals. nih.gov
Relationship to D-Glucal and other Glycal Derivatives as Chiral Synthons
3,4,6-Tri-O-benzyl-D-glucal belongs to the glycal family, which are cyclic enol ether derivatives of sugars. rroij.com The parent compound, D-glucal, is derived from D-glucose and serves as the fundamental structure. nih.gov However, the free hydroxyl groups of D-glucal limit its utility in many organic reactions. To overcome this, various protected forms are employed, with the acetylated version, 3,4,6-Tri-O-acetyl-D-glucal, being another common derivative. rroij.com
The choice between benzyl (B1604629) and acetyl protecting groups is a critical strategic decision in a synthetic plan. Benzyl ethers, as found in 3,4,6-Tri-O-benzyl-D-glucal, are known for their general stability across a wide range of reaction conditions and are typically removed under reductive conditions (e.g., hydrogenolysis). Acetyl groups, in contrast, are more labile and are removed under basic conditions (e.g., Zemplén deacetylation). rroij.com The stability of the benzyl groups makes 3,4,6-Tri-O-benzyl-D-glucal particularly suitable for multi-step syntheses where acidic or mildly basic conditions are required in intermediate steps.
The reactivity of the C1-C2 double bond is the hallmark of glycals, allowing them to serve as crucial donor molecules in glycosylation reactions and as substrates for various functionalizations. biosynth.com
Overview of Research Trajectories in Synthesis, Reactivity, and Applications
Research involving 3,4,6-Tri-O-benzyl-D-glucal has progressed along several key trajectories, focusing on its synthesis, exploring its diverse reactivity, and expanding its applications.
Synthesis: The preparation of 3,4,6-Tri-O-benzyl-D-glucal typically starts from the more accessible 3,4,6-Tri-O-acetyl-D-glucal. The synthesis involves a deacetylation step followed by benzylation of the resulting D-glucal using benzyl bromide in the presence of a base like sodium hydride. rroij.com
Reactivity: A major area of research has been the exploitation of the electron-rich double bond. Key reaction types include:
Electrophilic Addition and Rearrangement: The Ferrier rearrangement, a reaction of glycals with an alcohol in the presence of a Lewis acid, is a classic transformation that yields 2,3-unsaturated glycosides. biosynth.comresearchgate.net Various catalysts, including indium(III) chloride and bismuth trichloride (B1173362), have been shown to efficiently promote this reaction. researchgate.netacs.org
Epoxidation: The double bond can be epoxidized to form 1,2-anhydrosugars, which are themselves versatile intermediates. researchgate.net
Functionalization at C1 and C2: The glycal can be functionalized at the C1 and C2 positions. For example, it can be converted into C1-functionalized derivatives like 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals, which can then be transformed into complex heterocyclic systems. nih.govacs.org It can also be converted to 2-iodo-D-glucal derivatives. rroij.com
Glycosylation Reactions: It serves as a donor in glycosylation reactions, reacting with various nucleophiles (alcohols, thiols, etc.) to form 2-deoxy-glycosides, often with high α-stereoselectivity. researchgate.net
Applications: The synthetic utility of 3,4,6-Tri-O-benzyl-D-glucal is demonstrated by its use as a key intermediate in the synthesis of a wide range of complex and biologically significant molecules. biosynth.com Its role as a chiral building block has been instrumental in the synthesis of modified nucleosides, complex chromanes, and various oligosaccharides. biosynth.comnih.gov
Data Tables
Table 1: Physicochemical Properties of 3,4,6-Tri-O-benzyl-D-glucal
| Property | Value |
| CAS Number | 55628-54-1 |
| Molecular Formula | C₂₇H₂₈O₄ |
| Molecular Weight | 416.51 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 57-58 °C |
| Optical Activity | [α]25/D −2.7°, c = 5 in chloroform |
Source: vibrantpharma.comsigmaaldrich.com
Table 2: Common Reactions and Transformations
| Reaction Type | Reagents/Conditions | Product Type |
| Ferrier Rearrangement | ROH, Lewis Acid (e.g., InCl₃, H₂SO₄-SiO₂) | 2,3-Unsaturated Glycosides |
| Epoxidation | Dimethyldioxirane (DMDO) | 1,2-Anhydrosugars |
| Iodination | N-Iodosuccinimide, Silver Nitrate (B79036) | 2-Iodo-D-glucal derivatives |
| C-C Bond Formation | Claisen-Schmidt condensation with acetophenones | C1-functionalized glucal propenones |
| Thioglycosylation | Thiols, Triphenylphosphine (B44618) hydrobromide (TPBH) | 2-Deoxy-thioglycosides |
Source: biosynth.comnih.govrroij.comresearchgate.netresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-4-phenylmethoxy-3,4-dihydro-2H-pyran-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-8-12-13(15)11(6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEBLOVVXQGUNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C=COC(C2O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4,6 Tri O Benzyl D Glucal and Its Precursors
Direct Benzylation Strategies for D-Glucal Derivatives
Direct benzylation approaches offer a more straightforward route to the target compound, typically involving the protection of the hydroxyl groups of a pre-formed glucal structure.
A common and effective method for preparing 3,4,6-tri-O-benzyl-D-glucal involves the direct benzylation of 3,4,6-tri-O-acetyl-D-glucal. researchgate.net This process is typically carried out as a two-step, one-pot synthesis. ijnrd.org The first step is a Zemplén deacetylation, where the acetyl protecting groups are removed from 3,4,6-tri-O-acetyl-D-glucal using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727). ijnrd.orgrroij.com After the deacetylation is complete, the resulting unprotected D-glucal is treated in the same reaction vessel. rroij.com
An alternative synthetic route involves the reductive elimination of a benzylated halosugar. researchgate.net Specifically, 3,4,6-tri-O-benzyl-D-glucal can be synthesized from 3,4,6-tri-O-benzyl-2-acetoxy-1-bromoglucose. This precursor, which already contains the required benzyl (B1604629) ethers at positions 3, 4, and 6, undergoes reduction with zinc (Zn) dust. researchgate.net The reaction eliminates the bromine atom at the anomeric center (C-1) and the acetoxy group at C-2, creating the characteristic C1-C2 double bond of the glucal. This method has been reported to yield 3,4,6-tri-O-benzyl-D-glucal in 26% yield. researchgate.net
Multistep Synthetic Routes from Monosaccharide Precursors
More elaborate synthetic strategies commence with functionalized monosaccharides, building the glucal structure through a series of transformations. These routes offer flexibility in introducing various functionalities.
A key multistep pathway utilizes C-glucopyranosyl aldehyde as a crucial starting material. nih.govacs.org This chiral synthon can be efficiently synthesized from D-glucose through established literature procedures. nih.govacs.orgrsc.org The use of C-glucopyranosyl aldehyde, where the aldehyde group is directly attached to the anomeric carbon, provides a foundation for subsequent carbon-carbon bond-forming reactions to construct the glucal framework. nih.govrsc.org For instance, 2,3,4,6-tetra-O-benzyl-β-1-C-(2-dithianyl)-D-glucopyranose can be hydrolyzed to produce β-C-glucopyranosyl aldehyde. rsc.org
The Claisen–Schmidt condensation, a type of crossed aldol (B89426) condensation, is a pivotal reaction in this synthetic approach. nih.govwikipedia.org This reaction occurs between an aldehyde and a ketone under basic conditions. wikipedia.org In this specific synthesis, C-glucopyranosyl aldehyde is condensed with various substituted acetophenones. nih.govacs.org The reaction leads to the formation of chalcone-type compounds, specifically 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals. nih.govacs.org
The proposed mechanism suggests that the C-glucosyl aldehyde first undergoes a base-catalyzed elimination to form a glucal aldehyde intermediate. nih.govacs.org This glucal aldehyde then reacts with the enolate generated from the acetophenone (B1666503) to yield the final C-1 functionalized unsaturated sugar derivative. nih.govacs.org It has been demonstrated that the glucal aldehyde can be isolated and then condensed with an acetophenone to give the target glucalpropenone in high yield. acs.org
The efficiency of the Claisen–Schmidt condensation for synthesizing C-1-functionalized glucal derivatives is highly dependent on the reaction conditions, particularly the choice of base and solvent. nih.govacs.org Researchers have systematically investigated these parameters to maximize the yield of the desired glucalpropenone product while minimizing the formation of the glucal aldehyde side product. nih.gov
Initial experiments using organic bases like DBU in ethanol (B145695) or sodium methoxide in methanol resulted in a mixture of the desired glucalpropenone and the glucal aldehyde, with the latter being the dominant product. nih.govacs.org Other organic bases such as pyrrolidine, piperidine, or a triethylamine-proline mixture led exclusively to the formation of the glucal aldehyde. acs.org However, the use of inorganic bases proved more effective for synthesizing the target chalcone-type compounds. nih.gov
A screening of various bases revealed that 5% aqueous sodium hydroxide (B78521) (NaOH) in ethanol at room temperature is the most suitable condition, providing the highest yields of the desired 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals. nih.govacs.org Under these optimized conditions, a range of these C-1-functionalized unsaturated sugar derivatives were synthesized in good to excellent yields, typically between 68% and 88%. nih.govacs.org
Table 1: Optimization of Claisen–Schmidt Condensation of 4-Methyl Acetophenone with Sugar Aldehyde nih.gov
| Entry | Solvent | Base | Reaction Time (h) | Glucalpropenone Yield (%) | Glucal Aldehyde Yield (%) |
| 1 | EtOH | DBU | 6 | 25 | 50 |
| 2 | MeOH | NaOMe | 3 | 30 | 50 |
| 3 | DCM | Pyrolidine | 3 | 0 | 75 |
| 4 | EtOH | Piperidine | 24 | 0 | 75 |
| 5 | MeOH | NEt3-proline (1:1) | 24 | 0 | 78 |
| 6 | EtOH | Ba(OH)2 | 8 | 65 | 0 |
| 7 | EtOH | KOH | 2 | 75 | 0 |
| 8 | EtOH | LiOH | 3 | 70 | 0 |
| 9 | EtOH | NaOH (5% aq.) | 2 | 85 | 0 |
Preparation of Related Benzylated Glucal Derivatives
The synthesis of benzylated glucal derivatives is a cornerstone in carbohydrate chemistry, providing versatile intermediates for the synthesis of a wide array of complex molecules and pharmacologically active compounds. The strategic placement of benzyl groups as protecting agents allows for regioselective modifications at other positions of the glucal scaffold.
Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucal
2,3,4,6-Tetra-O-benzyl-D-glucopyranose is a crucial precursor for the corresponding glucal. A common and efficient method for its synthesis involves a two-step process starting from the readily available methyl glucoside. google.com This method is advantageous due to its high yields, operational simplicity, low cost, and environmental friendliness, making it suitable for large-scale industrial production. google.com
The first step is the exhaustive benzylation of methyl glucoside. This is typically achieved by treating methyl glucoside with a metal hydride, such as sodium hydride, in an organic solvent under an inert atmosphere, followed by the slow addition of a benzyl halide like benzyl chloride. google.com The reaction proceeds to completion, affording tetrabenzylglucoside methylside with high purity and yield. google.com
The second step involves the hydrolysis of the anomeric methoxy (B1213986) group of the tetrabenzylglucoside methylside. This is accomplished by heating the compound in a mixture of an acid, such as sulfuric or hydrochloric acid, and an alcohol. google.com Upon reaction completion, the product, 2,3,4,6-tetra-O-benzyl-D-glucopyranose, precipitates as a white solid and can be isolated in high purity and yield. google.com
Another documented approach involves the hydrolysis of octa-O-benzyl sucrose (B13894) in an organic solvent with the addition of hydrochloric acid, followed by crystallization to yield 2,3,4,6-tetra-O-benzyl-D-glucopyranose. google.com
Table 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose from Methyl Glucoside
| Step | Reactants | Reagents | Solvent | Conditions | Product | Purity | Yield |
|---|---|---|---|---|---|---|---|
| 1. Benzylation | Methyl glucoside | Metal hydride, Benzyl halide | Organic solvent | ≤15°C then 20-40°C, 1-4h | Tetrabenzylglucoside methylside | 91.3-95.0% | 85.5-97.4% |
| 2. Hydrolysis | Tetrabenzylglucoside methylside | Acid/alcohol mixture (e.g., H₂SO₄/Methanol or HCl/Ethanol) | - | 60-100°C, 2-8h | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose | 97.2-99.6% | 66.7-79.3% |
Synthesis of Glucal Aldehyde Intermediates
Glucal aldehyde intermediates, specifically C-glycopyranosyl aldehydes, are valuable chiral building blocks in organic synthesis. rsc.org Their preparation often involves the nucleophilic addition to a protected glucal, followed by a series of transformations. rsc.org
A representative synthesis of a β-C-glycopyranosyl aldehyde starts from the readily accessible tri-O-acetyl-D-glucal. rsc.org The initial step is the conversion of the acetylated D-glucal to a cyanated intermediate by treatment with trimethylsilyl (B98337) cyanide (TMSCN) and a Lewis acid like tin(IV) chloride (SnCl₄) in dichloromethane (B109758) at low temperatures. rsc.org
The resulting product is then subjected to deacetylation and subsequent protection. This can be achieved using a solid-supported acid such as Amberlyst 15 in methanol to remove the acetyl groups, followed by reaction with benzaldehyde (B42025) to form a benzylidene-protected compound. rsc.org This sequence of reactions provides the foundation for further elaboration into the target C-glycopyranosyl aldehyde. rsc.org
Table 2: Synthesis of a Benzylidene-Protected Glucal Intermediate for Aldehyde Synthesis
| Step | Starting Material | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 1. Cyanation | Tri-O-acetyl-D-glucal | TMSCN, SnCl₄ | Dichloromethane | -78°C | Cyanated glucopyranosyl intermediate | 61% |
| 2. Deprotection & Protection | Cyanated glucopyranosyl intermediate | Amberlyst 15, Methanol; then Benzaldehyde | Chloroform | Reflux with Dean-Stark apparatus | Benzylidene-protected glucopyranosyl intermediate | 85% (for two steps) |
Reactivity Profiles and Diverse Chemical Transformations of 3,4,6 Tri O Benzyl D Glucal
Electrophilic Additions and Rearrangement Reactions of 3,4,6-Tri-O-benzyl-D-glucal
The reactivity of 3,4,6-tri-O-benzyl-D-glucal is characterized by the presence of an electron-rich double bond within its pyranose ring, making it a versatile precursor for a variety of chiral compounds. This section explores its behavior in electrophilic addition and rearrangement reactions, with a primary focus on the synthetically valuable Ferrier rearrangement and its reactions with halogenating agents.
Ferrier Rearrangement Studies
The Ferrier rearrangement is a powerful acid-catalyzed reaction that transforms glycals into 2,3-unsaturated glycosides. thermofisher.com It involves an allylic rearrangement where the substituent at the C-3 position is displaced, followed by the introduction of a nucleophile at the anomeric carbon (C-1). rsc.org For 3,4,6-tri-O-benzyl-D-glucal, a compound often considered a challenging substrate for this transformation, various catalytic systems have been developed to facilitate this reaction efficiently. tandfonline.comtandfonline.com
A range of Lewis and Brønsted acids have been successfully employed to promote the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal, each offering distinct advantages in terms of reaction conditions, efficiency, and cost-effectiveness.
FeCl3/C (Iron(III) Chloride on Carbon): This heterogeneous catalyst has proven to be an efficient and convenient promoter for the glycosylation of 3,4,6-tri-O-benzyl-D-glucal. tandfonline.com The system is noted for its affordability, stability in air, and mild reaction conditions, affording 2,3-unsaturated-O-glucosides in good to excellent yields (47–92%). tandfonline.comtandfonline.com The reaction mechanism involves the initial conversion of the glucal into an oxonium ion intermediate, which then reacts with nucleophiles to form the desired glycosylation products. tandfonline.com
H2SO4-SiO2 (Sulfuric Acid on Silica (B1680970) Gel): As an immobilized acid catalyst, H2SO4-SiO2 effectively promotes the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal in dichloromethane (B109758) (CH2Cl2). tandfonline.com This method is rapid, typically completing within two hours, and provides good yields (>62%) of 2,3-unsaturated glycosides under mild conditions. tandfonline.com
InCl3 (Indium(III) Chloride): Anhydrous indium(III) chloride is a mild and efficient catalyst for the Ferrier rearrangement, capable of promoting the direct allylic substitution of the hydroxyl group at the C-3 position of unactivated glycals. lookchem.comresearchgate.net This approach is compatible with glycosyl acceptors that contain acid-labile groups. lookchem.com Studies using InCl3 with tri-O-acetyl-D-glucal have shown excellent yields and short reaction times at ambient temperatures. psu.edu
Iron(III) Triflate (Fe(OTf)3): Iron(III) triflate has been identified as a highly efficient catalyst for the Type I Ferrier rearrangement. researchgate.net Its application allows for the synthesis of 2,3-unsaturated-O-glucosides in good yields and with high anomeric selectivity. researchgate.net Research indicates that among various iron(III) salts, ferric triflate is particularly versatile for the glycosylation of peracetylated glycals with alcohols. researchgate.net
A comparative overview of these catalytic systems is presented below.
| Catalyst System | Key Advantages | Typical Yields | Reference |
|---|---|---|---|
| FeCl3/C | Affordable, stable, mild conditions, reusable | 47-92% | tandfonline.comtandfonline.com |
| H2SO4-SiO2 | Rapid reaction time (<2h), mild conditions | >62% | tandfonline.com |
| InCl3 | Mild, compatible with acid-labile groups, works on unactivated glycals | High yields | lookchem.comresearchgate.net |
| Iron(III) Triflate | Highly efficient, high anomeric selectivity | Good to excellent | researchgate.net |
The Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal has been successfully executed with a wide array of nucleophiles, demonstrating its synthetic versatility. researchgate.netbeilstein-journals.org
O-Nucleophiles: A broad range of alcohols, including primary and secondary alcohols, phenols, sterols, and sugar-based nucleophiles, have been used. tandfonline.comtandfonline.com For instance, catalysis with FeCl3/C is applicable to a wide variety of alcohols and phenols. tandfonline.com Similarly, the H2SO4-SiO2 system works with primary alcohols, secondary alcohols, pentanol, halogenated alcohols, and sterols. tandfonline.com
N-Nucleophiles: Nitrogen-based nucleophiles can also be employed. Studies using HY zeolite have shown the formation of N-glycosides from trimethylsilyl (B98337) azide. researchgate.netlookchem.com Direct C-N bond formation has been achieved with N-nucleophiles using triphenylphosphane hydrobromide as a catalyst. researchgate.net
C-Nucleophiles: The formation of C-glycosides is a significant application. Allyltrimethylsilane (B147118) is a common C-nucleophile used in these reactions, often catalyzed by systems like HY zeolite or a combination of InCl3 and Me3SiCl, to produce C-pseudoglycals. researchgate.netlookchem.comsemanticscholar.org
S-Nucleophiles: Thiols serve as effective S-nucleophiles. Thiophenol and other thiols react with 3,4,6-tri-O-benzyl-D-glucal in the presence of catalysts like H2SO4-SiO2 or HY zeolite to yield 2,3-unsaturated S-glycosides. tandfonline.comresearchgate.net
A key feature of the Ferrier rearrangement is its potential for stereocontrol at the anomeric center. In the case of 3,4,6-tri-O-benzyl-D-glucal, the reaction generally proceeds with high stereoselectivity, favoring the formation of the α-anomer. tandfonline.comresearchgate.net
When catalyzed by H2SO4-SiO2, the reaction yields 2,3-unsaturated glycosides with good α-selectivity, showing an α/β ratio greater than 4.2:1. tandfonline.com
HY zeolite catalysis also exclusively produces the corresponding 2,3-unsaturated α-O- and α-S-glycosides. researchgate.net
Similarly, InCl3-catalyzed reactions of unactivated glycals result in the α-anomer being the major isomer, with a typical α:β ratio of 4:1. lookchem.com The mechanism is believed to proceed through an intermediate allylic oxycarbenium ion. The nucleophile then attacks the anomeric position (C-1), generally from the less hindered face, leading to a predominance of the pseudoaxial glycoside (the α-anomer in the case of glucal). rsc.orgnih.gov
Both triphenylphosphane hydrobromide (TPBH) and HY zeolite have been investigated as effective catalysts for the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal. researchgate.net
Triphenylphosphane Hydrobromide (TPBH): TPBH has been successfully used to catalyze the reaction of 3,4,6-tri-O-benzyl-D-glucal with various N-, S-, and O-nucleophiles. researchgate.net It facilitates the synthesis of 2-deoxy-S- and -O-glycosides with high α-stereoselectivity, particularly with sterically demanding nucleophiles like sterols and other sugars. researchgate.net For instance, the reaction with mercaptans using TPBH as a catalyst can yield thioglycoside mixtures. researchgate.net
HY Zeolite: HY zeolite, a heterogeneous catalyst, has been shown to be a highly effective alternative, particularly for improving stereoselectivity. researchgate.net When used to promote the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glucal, it leads exclusively to the formation of 2,3-unsaturated α-O- and α-S-glycosides in moderate yields. researchgate.net For thioglycosylation, HY zeolite provides only the α-anomer, enhancing the stereochemical purity of the product compared to reactions catalyzed by TPBH. researchgate.net
The table below summarizes the outcomes using these two catalysts with different nucleophiles.
| Catalyst | Nucleophile Type | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Triphenylphosphane Hydrobromide | S-Nucleophiles (Thiols) | Thioglycoside Mixture | Anomeric mixtures possible | researchgate.net |
| Triphenylphosphane Hydrobromide | O-, N-Nucleophiles | 2-Deoxy-O/N-glycosides | α-selective | researchgate.net |
| HY Zeolite | S-Nucleophiles (Thiols) | 2,3-Unsaturated α-S-glycoside | α-only | researchgate.net |
| HY Zeolite | O-Nucleophiles (Alcohols) | 2,3-Unsaturated α-O-glycoside | α-only | researchgate.net |
Reactions with Halogenating Agents (e.g., Br2, N-bromosuccinimide)
The electron-rich double bond of 3,4,6-tri-O-benzyl-D-glucal readily undergoes electrophilic addition with halogenating agents. The product distribution of these reactions is influenced by the specific reagent and reaction conditions. researchgate.net Studies have determined the product outcomes from reactions with agents like bromine (Br2) and N-bromosuccinimide (NBS) in various solvents. The stereoelectronic α-anomeric effect plays a role in stabilizing the transition state during the electrophilic or subsequent nucleophilic steps of these reactions. researchgate.net In a specific reaction system involving triflic acid (TfOH) and n-Bu4NI, a unique reactive intermediate is formed that reacts with nucleophiles in a highly regio- and stereoselective manner. researchgate.net
Oxidative 1,6-Halocyclization Reactions
The reactivity of 3,4,6-tri-O-benzyl-D-glucal extends to oxidative halocyclization reactions, which introduce functionality at both the C1 and C2 positions. A notable example is the synthesis of 2-iodo-D-glucal derivatives. This transformation can be achieved by treating 3,4,6-tri-O-benzyl-D-glucal with N-iodosuccinimide (NIS) and a catalytic amount of silver nitrate (B79036) in acetonitrile. rroij.com The reaction proceeds at an elevated temperature (80°C) and is typically complete within an hour. rroij.com This process exemplifies a broader class of 1,2-difunctionalization reactions that are crucial for converting simple glycals into more complex and synthetically useful halogenated sugar intermediates. researchgate.net These dihalogenated compounds are valuable precursors for further modifications. researchgate.net
Table 1: Oxidative Iodination of 3,4,6-Tri-O-benzyl-D-glucal
| Reagents | Solvent | Temperature | Time | Product |
|---|
Hydroformylation Reactions with Rhodium Catalytic Systems
The hydroformylation of 3,4,6-tri-O-benzyl-D-glucal using rhodium-based catalytic systems provides a direct route to 2-deoxy-1-C-formyl glycosides, which are valuable synthetic intermediates. acs.org When 3,4,6-tri-O-benzyl-D-glucal is subjected to hydroformylation conditions in 1,2-dichloroethane (B1671644) with a rhodium catalyst, such as [Rh2(µ-OMe)2(COD)2], and a bulky phosphite (B83602) ligand like P(O-o-tBuC6H4)3, a mixture of aldehydes is produced. acs.org The reaction shows a high conversion rate, completing in 9 hours. acs.org
The major product of this reaction is the 2-formyl derivative with a gluco configuration, obtained in a significant 68% yield. acs.org This regioselectivity is attributed to the steric hindrance of the cyclic olefin, which necessitates the use of a bulky auxiliary ligand. acs.org A proposed mechanistic cycle explains the observed regio- and stereoselectivity. acs.org Alongside the primary 2-formyl product, other aldehyde isomers are formed, but the three main identified products constitute 87% of the total product mixture. acs.org
Table 2: Hydroformylation of 3,4,6-Tri-O-benzyl-D-glucal
| Catalytic System | Solvent | Conditions | Major Product | Yield of Major Product |
|---|
Coupling and Functionalization Methodologies
Palladium-Catalyzed Cross Dehydrogenative Coupling (CDC) Reactions for 1,2-Disubstituted Glucals
Palladium-catalyzed reactions are powerful tools for C-C bond formation in carbohydrate chemistry. While direct CDC on 3,4,6-tri-O-benzyl-D-glucal is less commonly reported, its derivatives are excellent substrates for such transformations. For instance, 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals can be transformed into complex pentasubstituted chromanes through a Pd(II)-catalyzed cross dehydrogenative coupling reaction with various alkenes. nih.gov This sequence involves the coupling followed by a 6π-electrocyclization and in situ dehydrogenative aromatization to construct the aromatic chromane (B1220400) ring system onto the pyranose framework. nih.gov This methodology highlights the utility of functionalized glucals derived from 3,4,6-tri-O-benzyl-D-glucal in creating intricate heterocyclic structures. nih.gov
Reactions with Silyl (B83357) Nucleophiles (e.g., Allyltrimethylsilane, Trimethylsilyl Cyanide)
3,4,6-Tri-O-benzyl-D-glucal readily reacts with various silyl nucleophiles in the presence of a Lewis acid catalyst to afford 2,3-unsaturated glycosides. researchgate.net For example, indium tribromide (InBr₃) has been shown to be an effective catalyst for the reaction of glycals with nucleophiles such as allyltrimethylsilane and trimethylsilyl cyanide. researchgate.net These reactions typically proceed with high α-selectivity to yield the corresponding 2,3-unsaturated allyl glycosides and glycosyl cyanides in excellent yields. researchgate.net Similarly, trimethylsilyl trifluoromethanesulfonate (B1224126) can catalyze the reaction of glucal derivatives with allyltrimethylsilane, leading to C-allylated products with high α-stereoselectivity. researchgate.net
Table 3: Reactions of 3,4,6-Tri-O-benzyl-D-glucal with Silyl Nucleophiles
| Silyl Nucleophile | Catalyst | Product Type | Selectivity |
|---|---|---|---|
| Allyltrimethylsilane | Indium Tribromide | 2,3-Unsaturated Allyl Glycoside | High α-selectivity |
| Trimethylsilyl Cyanide | Indium Tribromide | 2,3-Unsaturated Glycosyl Cyanide | High α-selectivity |
Glycosylation Reactions with Various Acceptors and Donors
3,4,6-Tri-O-benzyl-D-glucal is a widely used glycosyl donor in Ferrier rearrangement reactions to form 2,3-unsaturated glycosides. researchgate.net This reaction involves an allylic rearrangement and can be promoted by a variety of catalysts. Triphenylphosphine (B44618) hydrobromide has been used to catalyze the reaction of 3,4,6-tri-O-benzyl-D-glucal with a range of N-, S-, and O-nucleophiles, including thiols, sterols, flavonoids, alcohols, and other sugars, leading to the synthesis of 2-deoxy-S- and -O-glycosides with moderate to high yields and generally good α-stereoselectivity. researchgate.net
Other effective promoters for this transformation include HY zeolite, which can improve stereoselectivity, yielding exclusively the α-anomer in some cases. researchgate.net Bismuth trichloride (B1173362), indium(III) chloride, and sulfuric acid immobilized on silica gel have also been successfully employed to catalyze the Ferrier rearrangement with this glucal, demonstrating the versatility of this reaction with a diverse array of alcohol and thiol acceptors. researchgate.net The choice of catalyst and reaction conditions can influence the yield and stereochemical outcome of the glycosylation. nih.gov
Difunctionalization Strategies
The double bond of 3,4,6-tri-O-benzyl-D-glucal is susceptible to difunctionalization, allowing for the introduction of two new functional groups across the C1 and C2 positions. researchgate.net A key example is the 1,2-dichlorination of the glucal. This reaction can be achieved with high diastereoselectivity using a reagent system of N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃). researchgate.net The stereochemical outcome of the addition, leading to either α-gluco or α-manno configured products, is dependent on the substituents on the glycal and the solvent used. researchgate.net This method provides a mild and efficient route to 1,2-dihalo sugars, which are versatile intermediates for further synthetic transformations. researchgate.net
Ring Opening and Cyclization Chemistry
Beyond difunctionalization, 3,4,6-tri-O-benzyl-D-glucal and its derivatives can undergo more complex transformations involving ring opening and subsequent cyclization to form novel polycyclic structures.
Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes
The addition of dibromocarbene to 3,4,6-tri-O-benzyl-D-glucal yields a gem-dibromocyclopropane fused to the pyranose ring. acs.org These gem-dibromocyclopropanes undergo a base-promoted ring-opening reaction. This transformation is initiated by the elimination of hydrogen bromide to form a transient cyclopropene (B1174273) intermediate. Subsequent cleavage of the cyclopropene leads to a zwitterionic or carbene intermediate, which is then trapped by a nucleophile to afford ring-opened products. acs.org
Intramolecular Cyclization to Complex Polycyclic Scaffolds (e.g., Chromanes)
Derivatives of 3,4,6-tri-O-benzyl-D-glucal can be strategically functionalized to undergo intramolecular cyclization reactions, leading to the formation of complex polycyclic systems such as chromanes. An efficient methodology has been developed for the synthesis of (2R,3S,4R)-2-hydroxymethyl-3,4-dihydroxy-6-aryl-7-aroylchromanes starting from a C-glucopyranosyl aldehyde derived from D-glucose. nih.govacs.org The key steps involve the transformation of the sugar aldehyde into 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucals, followed by a Pd(II)-catalyzed cross-dehydrogenative coupling to form 1,2-disubstituted glucals. These intermediates then undergo a 6π-electrocyclization and in situ dehydrogenative aromatization to furnish the chiral chromane scaffolds. nih.govacs.org
Targeted Derivatization and Functional Group Interconversions
3,4,6-Tri-O-benzyl-D-glucal is a valuable starting material for the synthesis of various carbohydrate derivatives through targeted functional group interconversions. The C1 and C2 positions are particularly amenable to such modifications.
For example, the synthesis of benzyl (B1604629) 2-deoxy-C-glycosides has been achieved from protected 1-tributylstannyl glycals, which can be derived from 3,4,6-tri-O-benzyl-D-glucal. nih.gov A palladium-catalyzed coupling reaction with various benzyl bromides provides the protected benzyl C-glycals. nih.gov
Furthermore, 2-OH thioglycosides can be synthesized from glycals. An improved method involves the oxidation of the glycal to a 1,2-anhydro sugar, followed by reaction with sodium borohydride (B1222165) and an aryl disulfide. researchgate.net This provides access to important glycosyl donors.
The introduction of an iodine atom at the C2 position is another key functional group interconversion. This can be accomplished by reacting 3,4,6-tri-O-benzyl-D-glucal with N-iodosuccinimide (NIS). arkat-usa.org The resulting 2-iodo derivative is a versatile intermediate for further transformations, such as the synthesis of 2-deoxy-2-iodo-N-glycosides.
C-1 Functionalization Strategies
The C-1 position of 3,4,6-tri-O-benzyl-D-glucal is a key site for introducing carbon-carbon bonds, leading to the synthesis of C-glycosides, which are important as stable analogues of O-glycosides. A prominent strategy involves the transformation of a C-glucopyranosyl aldehyde precursor into 3,4,6-tri-O-benzyl-1-formylglucal. This aldehyde serves as a crucial intermediate for subsequent C-C bond-forming reactions. nih.gov
A notable application of this is the Claisen-Schmidt condensation reaction. nih.govacs.org In this reaction, the 1-formylglucal derivative undergoes condensation with various aryl methyl ketones in the presence of a base, such as aqueous sodium hydroxide (B78521) in ethanol (B145695). nih.gov This reaction proceeds through the initial base-catalyzed elimination of the C-2 substituent from a β-C-glucopyranosyl aldehyde to form the glucal aldehyde, which then condenses with the enolate of the acetophenone (B1666503). nih.govacs.org This methodology provides access to a diverse range of C-1 functionalized chalcone-type derivatives, specifically 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals, in good to excellent yields. nih.govacs.org These products can be further elaborated into more complex structures like chromanes. nih.govacs.org
| Aryl Methyl Ketone | Product | Yield (%) | Reference |
| 4-Methyl Acetophenone | 1-[E-1-(4-Methylphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | 85 | acs.org |
| Acetophenone | 1-(E-1-Phenylpropenon-3-yl)-3,4,6-tri-O-benzyl-d-glucal | 88 | nih.gov |
| 4-Nitro Acetophenone | 1-[E-1-(4-Nitrophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | 75 | nih.gov |
| 2-Hydroxy Acetophenone | 1-[E-1-(2-Hydroxyphenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | 68 | nih.gov |
| 3-Bromo Acetophenone | 1-[E-1-(3-Bromophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal | 82 | nih.gov |
C-2 Functionalization, including 2-C-Methylglucal and 2-Ethenyl Glucal Derivatives
The double bond in 3,4,6-tri-O-benzyl-D-glucal allows for a variety of functionalization reactions at the C-2 position. These modifications are crucial for synthesizing modified sugars with unique biological activities.
2-Ethenyl Glucal Derivatives: 3,4,6-tri-O-benzyl-D-glucal can be converted into pyranosidic conjugated enals, which are then subjected to Wittig-type methylenation to produce 2-ethenyl-3,4,6-tri-O-benzyl-D-glucal. researchgate.nettau.ac.iltandfonline.com This 2-vinyl glucal derivative acts as a model glycosyl donor. It can undergo an electrophilic conjugate addition reaction with various alcohol (ROH) nucleophiles in the presence of triphenylphosphine hydrobromide (Ph₃PHBr) to synthesize monosaccharidic and disaccharidic 2-C-(β-methyl)methylene glycosides. researchgate.nettau.ac.iltandfonline.com
2-Halogenation and Related Reactions: The electron-rich glycal is susceptible to electrophilic attack. Treatment with N-Iodosuccinimide (NIS) is a common method for introducing iodine at the C-2 position. For instance, reacting 3,4,6-tri-O-benzyl-D-glucal with NIS and a catalytic amount of silver nitrate leads to the formation of 2-iodo-3,4,6-tri-O-benzyl-D-glucal. rroij.com Furthermore, iodosulfonamidation, using NIS and a sulfonamide, can introduce both an iodine and a sulfonamido group across the double bond, leading to precursors for 2-amino-2-deoxy sugars. taylorfrancis.com This reaction provides a pathway to valuable building blocks for synthesizing complex glycoconjugates like antibiotics. taylorfrancis.com
2-C-Methylglucal Synthesis: The introduction of a methyl group at the C-2 position has also been reported. An efficient synthesis of 3,4,6-tri-O-benzyl-2-C-methyl-D-glucal has been developed, providing another important building block for carbohydrate synthesis. biosynth.com
Preparation of Glycosyl Phosphates
Glycosyl phosphates are valuable glycosyl donors due to their stability and tunable reactivity. 3,4,6-Tri-O-benzyl-D-glucal is a common starting material for their synthesis. orgsyn.orgnih.govnih.gov The general strategy involves the epoxidation of the glucal double bond, followed by the opening of the resulting 1,2-anhydrosugar with a phosphate (B84403) nucleophile. nih.gov
A well-documented one-pot procedure involves the epoxidation of 3,4,6-tri-O-benzyl-D-glucal, followed by reaction with dibutyl phosphoric acid. This sequence often includes an intermediate acylation step at the C-2 hydroxyl group to enhance stability and influence stereochemical outcomes in subsequent glycosylation reactions. For example, 3,4,6-tri-O-benzyl-D-glucal can be converted to dibutyl 3,4,6-tri-O-benzyl-2-O-pivaloyl-D-glucopyranosyl phosphate in good yield. orgsyn.org These glycosyl phosphate donors can be activated with a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to react with glycosyl acceptors, forming glycosidic linkages with high stereoselectivity. orgsyn.orgnih.govfigshare.com The versatility of glycosyl phosphates allows for their use in the synthesis of O-, S-, and C-glycosides. nih.gov
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3,4,6-Tri-O-benzyl-D-glucal | 1. DMDO; 2. Pivaloyl chloride, Pyridine; 3. Dibutyl phosphoric acid | Dibutyl 3,4,6-tri-O-benzyl-2-O-pivaloyl-D-glucopyranosyl phosphate | 67 | orgsyn.org |
Conversion to 2-Deoxy-Sugars and their Glycosyl Esters
2-Deoxy-sugars are components of many biologically active natural products, and 3,4,6-tri-O-benzyl-D-glucal is a key precursor for their synthesis. nih.gov
One common method is haloalkoxylation. The reaction of 3,4,6-tri-O-benzyl-D-glucal with an N-halosuccinimide (e.g., N-chlorosuccinimide or N-bromosuccinimide) and an alcohol results in the formation of an alkyl 2-deoxy-2-halo-3,4,6-tri-O-benzyl-α/β-D-glycopyranoside. google.com This intermediate can then be converted to the target alkyl 2-deoxy-α/β-D-glucopyranoside via reductive dehalogenation and debenzylation. google.com
A more direct approach involves the acid-catalyzed hydration of the glycal double bond. Treatment of glycals with trifluoroacetic acid (TFA) under mild, room-temperature conditions can efficiently produce 2-deoxy-sugars in high yields. bohrium.com These resulting 2-deoxy-sugars, which exist as hemiacetals, can then be coupled with various carboxylic acids to generate a library of 2-deoxy-glycosyl esters. bohrium.com This method has been used to synthesize esters of drugs like indomethacin (B1671933) and tolmetin. bohrium.com The synthesis of 2-deoxyglycosides often presents a stereochemical challenge, but indirect strategies, such as using a temporary directing group at C-2 which is later removed, have been developed to achieve high stereoselectivity. mdpi.com
Synthesis of 3-Deoxyulosonic Acid Glycosyl Donors
Glycosides of 3-deoxyulosonic acids, such as 3-deoxy-D-manno-oct-2-ulosonic acid (KDO), are important constituents of bacterial polysaccharides. rsc.orgbohrium.com 3,4,6-Tri-O-benzyl-D-glucal serves as a valuable starting point for the de novo synthesis of the corresponding glycosyl donors for these specialized sugars. rsc.org Research has described a concise synthesis of 3-deoxy-2-O-methyl-4,5,7-tri-O-benzyl-D-arabino-heptulosonic acid and related compounds starting from 3,4,6-tri-O-benzyl-D-glucal. rsc.org This transformation allows for the construction of the complex carbon skeleton of KDO and its analogues, providing access to donors needed for the synthesis of bacterial capsular polysaccharides, which are targets for vaccine and antibiotic development. rsc.orgbohrium.com
Debenzylation Reactions for De-protection
The final step in many multi-step syntheses involving 3,4,6-tri-O-benzyl-D-glucal is the removal of the benzyl ether protecting groups to liberate the free hydroxyl groups. The choice of debenzylation method is critical to avoid affecting other sensitive functional groups in the molecule.
| Method | Reagents | Conditions | Notes | Reference(s) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Atmospheric or higher pressure, various solvents (e.g., MeOH, EtOAc) | The most common method; can reduce other functional groups like alkenes, alkynes, and azides. | acs.orgorganic-chemistry.org |
| Catalytic Transfer Hydrogenation | Triethylsilane (Et₃SiH), 10% Pd/C | Room temperature, CH₃OH | Mild, neutral conditions; avoids handling flammable H₂ gas; high yielding. | organic-chemistry.orgnih.gov |
| Catalytic Transfer Hydrogenation | Formic Acid, Pd/C | Room temperature | Fast and simple, but may require a large amount of palladium catalyst. | organic-chemistry.orgorganic-chemistry.org |
| Lewis Acid Cleavage | Boron trichloride (BCl₃) | Low temperature, DCM | Effective but harsh; requires a stoichiometric amount of a corrosive reagent. | acs.org |
| Visible-Light Photocatalysis | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), light (e.g., 525 nm) | Room temperature, biphasic or flow system | Mild oxidative cleavage; tolerant of functional groups sensitive to reduction (alkenes, azides). | nih.gov |
Catalytic hydrogenation over palladium on carbon (Pd/C) is the most traditional method. acs.org However, this can also reduce other functional groups. Catalytic transfer hydrogenation offers a milder and operationally simpler alternative, using hydrogen donors like triethylsilane or formic acid in the presence of Pd/C. nih.govorganic-chemistry.org For molecules that are sensitive to reductive conditions, alternative methods have been developed. Strong Lewis acids like boron trichloride can cleave benzyl ethers, though the conditions are harsh. acs.org More recently, visible-light-mediated oxidative debenzylation using a photooxidant like DDQ has emerged as a powerful technique that is compatible with a wider range of functional groups, thereby expanding the utility of benzyl ethers as temporary protecting groups in complex syntheses. nih.gov
Mechanistic Investigations and Theoretical Frameworks
Elucidation of Reaction Pathways for Key Transformations (e.g., Ferrier Rearrangement, Ring Opening)
The reactivity of 3-O-Benzyl-D-glucal is dominated by transformations of its enol ether moiety. The most prominent of these is the Ferrier rearrangement, a powerful tool in carbohydrate synthesis for converting glycals into 2,3-unsaturated glycosides. rsc.orgwikipedia.org
Ferrier Rearrangement: This reaction is fundamentally an allylic rearrangement. rsc.org The accepted mechanism, typically initiated by a Lewis acid, proceeds through two main steps:
Formation of an Allyloxocarbenium Ion: The reaction begins with the protonation or coordination of a Lewis acid to the endocyclic oxygen atom. This is followed by the departure of the substituent at the C-3 position (in this case, the benzyloxy group), leading to the formation of a delocalized allyloxocarbenium ion intermediate. wikipedia.org This intermediate is a key feature of the reaction pathway.
Nucleophilic Attack: The generated allylic cation is then attacked by a nucleophile, such as an alcohol, at the anomeric carbon (C-1). rsc.orgwikipedia.org This attack regenerates the double bond, but shifted to the C-2 and C-3 positions, yielding the 2,3-unsaturated glycoside product. wikipedia.org The reaction typically produces a mixture of α and β anomers, with the α-anomer often being the major product. rsc.org
Transformations of pyranoid glycals like this compound with various nucleophiles are a versatile method in synthetic carbohydrate chemistry. unideb.hu While hard nucleophiles like alcohols tend to attack at C-1 to give Ferrier products, softer nucleophiles can sometimes attack at C-3, leading to allylic substitution products, demonstrating a diversion from the main Ferrier pathway. unideb.hu
Ring Opening Reactions: Beyond the Ferrier rearrangement, the strained ring system of related three-membered heterocycles (epoxides, aziridines) mounted on carbohydrate scaffolds can undergo nucleophilic ring-opening reactions. nih.gov These SN2 reactions are crucial for creating covalent linkages, for instance, in the development of enzyme inhibitors. nih.gov While not a primary reaction pathway for the glycal itself under Ferrier conditions, the principles of ring-opening are central to the chemistry of derivatives like epoxides formed from the glycal's double bond. The reactivity in these ring-opening events is governed by factors including the nature of the heteroatom and the stereoelectronic environment. nih.gov
Role of Catalysts and Reactive Intermediates in Stereochemical Control
The outcome, particularly the stereoselectivity, of reactions involving this compound is highly dependent on the choice of catalyst and the nature of the reactive intermediates formed.
Catalysts: A wide array of catalysts, predominantly Lewis acids, are employed to promote the Ferrier rearrangement. thermofisher.com These catalysts activate the glycal and facilitate the formation of the key intermediate. Common examples include:
Metal Triflates: Yttrium (Y(OTf)₃) and Gadolinium (Gd(OTf)₃) have been shown to effectively catalyze the Ferrier rearrangement of 3,4,6-tri-O-benzyl-D-glycal. rsc.org
Other Lewis Acids: Boron trifluoride etherate (BF₃·O(C₂H₅)₂), tin tetrachloride (SnCl₄), indium(III) chloride (InCl₃), and zinc chloride (ZnCl₂) are classic catalysts for this transformation. wikipedia.orgthermofisher.com Ruthenium-based catalysts like RuCl₃ have also been utilized. rsc.org
Solid Acids: Acidic zeolites, such as HY zeolite, offer a reusable and environmentally benign alternative. They can promote the Ferrier rearrangement to give exclusively the α-anomer, showcasing high stereocontrol due to their shape-selective properties. researchgate.net
Other Reagents: Triphenylphosphane hydrobromide has been used as a catalyst for glycosylation reactions with N- and S-nucleophiles. researchgate.net
The choice of catalyst and reaction conditions significantly impacts the ratio of α and β anomers produced. For instance, in the reaction with methanol (B129727), InCl₃ gives an α:β ratio of 7:1, while SnCl₄ provides a ratio of 86:14. wikipedia.org This demonstrates the profound influence of the catalyst on stereochemical control.
Reactive Intermediates: The central reactive intermediate in the Ferrier rearrangement is the allyloxocarbenium ion . rsc.orgwikipedia.org The stability and geometry of this delocalized cation dictate the subsequent nucleophilic attack. The stereochemical outcome is a result of the facial selectivity of the nucleophilic attack on this planar or near-planar intermediate. The preference for α-glycosides is often attributed to the thermodynamic stability of the product, influenced by the anomeric effect.
In related systems, such as glycosylations of mannose and glucose donors, the formation of other intermediates like dioxanium ions has been identified. chemrxiv.org However, for glucal systems under Ferrier conditions, the allyloxocarbenium ion is the critical species governing the reaction pathway and stereoselectivity.
| Catalyst | Nucleophile | Conditions | Stereoselectivity (α:β ratio) / Yield | Reference |
|---|---|---|---|---|
| InCl₃ | Methanol | Dichloromethane (B109758) | 7:1 | wikipedia.org |
| SnCl₄ | Methanol | Dichloromethane, -78 °C, 10 min | 86:14 (83% yield) | wikipedia.org |
| BF₃·O(C₂H₅)₂ | Benzyl (B1604629) alcohol | Dichloromethane, -20 °C to RT, 1 hr | 98% yield | wikipedia.org |
| RuCl₃·3H₂O (10 mol%) | Benzyl alcohol | Acetonitrile, 40 °C, 10 min | 7:1 (81% yield) | rsc.org |
| HY Zeolite | Thiols | Not specified | α-only (50% yield) | researchgate.net |
Stereoelectronic Effects and Anomeric Control in Reactivity and Selectivity
Stereoelectronic effects, which describe the influence of orbital alignment on molecular properties and reactivity, are paramount in understanding the behavior of this compound. wikipedia.org
The anomeric effect is a key stereoelectronic phenomenon in carbohydrate chemistry. rsc.org It generally describes the preference for an axial conformation of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring. This preference is attributed to a stabilizing hyperconjugative interaction between a lone pair (n) on the endocyclic oxygen and the antibonding orbital (σ) of the C-1 substituent's bond (n → σ). rsc.orgrsc.org
In the context of this compound reactions, these principles are critical:
Reactivity of the Glycal: The enol ether system of the glycal is electron-rich due to the lone pair on the endocyclic oxygen being in conjugation with the C1=C2 double bond. researchgate.net This orbital overlap increases the nucleophilicity of the double bond and influences the regioselectivity of electrophilic additions.
Transition State Stabilization: During the formation of the allyloxocarbenium ion intermediate in the Ferrier rearrangement, stereoelectronic effects stabilize the developing positive charge. The orientation of the departing C-3 group's bond relative to the ring oxygen's lone pairs influences the activation energy.
Anomeric Control in Product Formation: In the final step of the Ferrier rearrangement, the formation of the new glycosidic bond is under anomeric control. The preference for the α-anomer can be explained by the anomeric effect, which stabilizes the axial orientation of the new substituent at C-1 in the resulting 2,3-unsaturated pyranoside. This stabilizing n → σ* interaction is most effective when the orbitals have an anti-periplanar arrangement, a geometry favored in the α-anomer. rsc.org The interplay of these orbital interactions provides a more profound explanation for product selectivity than steric hindrance alone. baranlab.org
Conformational Analysis and its Influence on Reactivity and Stereoselectivity of Glycosyl Donors
The pyranoid ring of a glycal is not planar. It exists in a dynamic equilibrium between two half-chair conformations, typically designated as ⁴H₅ and ⁵H₄. The conformational preference of this compound has a direct and significant impact on its reactivity and the stereoselectivity of its reactions.
For tri-O-acetyl-D-glucal, a closely related compound, the ⁴H₅ and ⁵H₄ conformers are nearly equal in energy, with a slight preference for the ⁴H₅ conformer. rsc.org In this conformer, the C-5 substituent is in an equatorial position, while the C-3 substituent is quasi-axial. In the ⁵H₄ conformer, the C-3 substituent is quasi-equatorial. rsc.org
This conformational equilibrium is critical for several reasons:
Reactivity: The rate of a reaction can be linked to the population of the reactive conformer. For the Ferrier rearrangement, the reaction proceeds through the allyloxocarbenium ion. The ease of formation of this intermediate is dependent on the initial conformation of the glycal. The quasi-axial orientation of the C-3 leaving group in the ⁴H₅ conformer is often considered to be better pre-organized for elimination, potentially leading to a lower activation energy.
Stereoselectivity: The conformation of the glycal influences the trajectory of the incoming nucleophile. The facial bias for nucleophilic attack on the intermediate carbocation can be influenced by the steric and electronic environment established by the pre-existing conformation of the ring, thus affecting the α/β ratio of the final product.
Studies on related oxepine systems have shown that conformational preferences, which can be analyzed through a combination of NMR coupling constants and computational chemistry, can be used to rationalize the results of Ferrier rearrangement reactions. rsc.org A clearer understanding of the conformational landscape of this compound is therefore essential for predicting and controlling its stereochemical behavior as a glycosyl donor.
Application of Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Studies)
Computational chemistry provides invaluable insights into the mechanistic and electronic details that are often difficult to probe experimentally. Density Functional Theory (DFT) is a particularly powerful method used to study carbohydrate systems. researchgate.netnih.gov
For a compound like this compound, DFT can be applied to:
Elucidate Reaction Mechanisms: DFT calculations can map the potential energy surface of a reaction, such as the Ferrier rearrangement. chemrxiv.org This allows for the characterization of transition states and intermediates, providing a quantitative understanding of reaction barriers and pathways.
Analyze Electronic Structure and Reactivity: Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict reactivity. researchgate.netmdpi.com For instance, the energy and location of the HOMO indicate the most nucleophilic sites, while the LUMO points to the most electrophilic sites. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net
Determine Conformational Preferences: DFT, often combined with a conformational search algorithm, can calculate the relative energies of different conformers (e.g., ⁴H₅ vs. ⁵H₄), predicting their equilibrium populations. rsc.org This information is crucial for understanding how conformation influences reactivity, as discussed in the previous section.
Predict Spectroscopic Properties: Theoretical calculations can predict properties like NMR chemical shifts, which can then be compared with experimental data to confirm structural and conformational assignments. nih.gov
By applying DFT, researchers can rationalize observed reactivity and stereoselectivity, such as why certain catalysts favor specific anomers or why reactions proceed through a particular intermediate, providing a deep, quantitative framework that complements experimental findings. chemrxiv.orgnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment (¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-O-Benzyl-D-glucal. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework and the stereochemical arrangement of the molecule.
¹H NMR: The proton NMR spectrum of 3,4,6-tri-O-benzyl-D-glucal displays characteristic signals that can be assigned to each proton in the molecule. The aromatic protons of the three benzyl (B1604629) groups typically appear as a complex multiplet in the range of 7.24-7.34 ppm. ichemical.com The anomeric proton (H-1) is distinctly observed as a doublet of doublets around 6.43 ppm, with a characteristic coupling constant (J = 6.1 Hz) indicating its position on the glycal double bond. ichemical.com The other protons on the pyran ring and the benzylic methylene (B1212753) groups show signals at specific chemical shifts and with coupling patterns that allow for complete assignment. ichemical.com
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each carbon atom in this compound gives a distinct signal, confirming the total number of carbons and their chemical environment.
¹⁹F NMR: While not applicable to this compound itself, ¹⁹F NMR spectroscopy is a crucial technique for the characterization of its fluorinated derivatives. acs.org It provides high-resolution signals for fluorine atoms, which is invaluable for confirming the success of fluorination reactions and for the structural analysis of novel fluoro-sugars. acs.org
The structural integrity of synthesized derivatives is consistently established using ¹H and ¹³C NMR spectroscopy. acs.org
Table 1: Predicted ¹H NMR Spectroscopic Data for 3,4,6-Tri-O-benzyl-D-glucal in CDCl₃
| Proton | Chemical Shift (δ), ppm | Multiplicity & Coupling Constants (J), Hz |
|---|---|---|
| H (aromatic) | 7.34-7.24 | m |
| H-1 | 6.43 | dd, J = 6.1, 1.1 |
| H-2 | 4.88 | dd, J = 6.1, 2.7 |
| CH₂Ph | 4.84 | d, J = 11.4 |
| CH₂Ph | 4.67-4.54 | m |
| H-3 | 4.22 | m |
| H-5 | 4.07 | ddd, J = 8.2, 4.7, 3.2 |
| H-4 | 3.87 | dd, J = 6.2, 8.6 |
| H-6 | 3.81 | dd, J = 4.9, 10.9 |
| H-6' | 3.76 | dd, J = 3.1, 10.9 |
Data sourced from iChemical. ichemical.com
Mass Spectrometry Techniques for Molecular Identification and Mechanistic Studies (e.g., HRMS, ESI MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of this compound and its reaction products. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is particularly important for providing exact mass measurements. acs.orgnih.gov
ESI-MS allows for the gentle ionization of molecules, which keeps the compound intact and facilitates the observation of the molecular ion peak, typically as an adduct with sodium ([M+Na]⁺). acs.org HRMS provides highly accurate mass data, which can be used to confirm the elemental composition of a molecule with a high degree of confidence. acs.orgnih.gov This technique is routinely used to establish the structures of newly synthesized compounds derived from this compound. acs.org For instance, in mechanistic studies, HRMS has been used to analyze reaction mixtures at different time intervals to identify intermediates, such as the formation of glucal aldehyde from a C-glucosyl aldehyde precursor. acs.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. acs.org
IR Spectroscopy: The IR spectrum of this compound and its derivatives shows characteristic absorption bands that confirm the presence of key structural features. acs.orgnih.gov For example, a derivative, 1-[E-1-(4-Chlorophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal, exhibits strong bands corresponding to aromatic C-H stretching (3032 cm⁻¹), C=O stretching (1660 cm⁻¹), C=C stretching (1628 cm⁻¹), and C-O ether linkages (1092 cm⁻¹). acs.orgnih.gov These spectra are typically recorded using a potassium bromide (KBr) disk for solid samples. nih.gov
Raman Spectroscopy: While specific Raman data for this compound is not detailed in the provided context, it is a complementary technique to IR. chemicalbook.com Generally, the Raman spectrum would be expected to show strong signals for the non-polar bonds, such as the C=C bond of the glycal ring and the aromatic rings of the benzyl groups. The symmetric stretching vibrations of the CH₂ groups of the benzyl substituents would also be observable. theaic.org
Table 2: Characteristic IR Absorption Bands for a 3,4,6-Tri-O-benzyl-d-glucal Derivative
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3032 | Aromatic C-H Stretch |
| 2926 | Aliphatic C-H Stretch |
| 1660 | C=O Stretch (Ketone) |
| 1628 | C=C Stretch (Alkenyl & Aromatic) |
| 1092 | C-O Stretch (Ether) |
| 732, 692 | C-H Bending (Aromatic) |
Data corresponds to 1-[E-1-(4-Chlorophenyl)propenon-3-yl]-3,4,6-tri-O-benzyl-d-glucal. acs.orgnih.gov
X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid, including its absolute stereochemistry and conformation. The crystal structure of (3R,4R,5R)-3,4,6-tri-O-benzyl-D-glucal has been determined, confirming its molecular geometry. researchgate.net The compound crystallizes in the P2₁ space group, and the analysis provides exact cell parameters. researchgate.net This technique has also been used to unambiguously confirm the structure of more complex derivatives, providing definitive proof of their stereochemical configuration, which is often presented using an ORTEP diagram. acs.org
Chromatographic Techniques for Reaction Monitoring and Purification (e.g., TLC, Column Chromatography)
Chromatographic methods are fundamental to the practical chemistry of this compound, both for monitoring the progress of reactions and for the purification of products. acs.orgglycodepot.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to follow the course of a chemical reaction. acs.orgnih.gov By spotting the reaction mixture on a TLC plate at various time points, chemists can visualize the consumption of starting materials and the formation of products. nih.gov Visualization is often achieved under UV light or by charring with an alcoholic sulfuric acid solution. nih.gov
Column Chromatography: For the purification of this compound and its derivatives on a preparative scale, silica (B1680970) gel column chromatography is the most common method. acs.orgnih.gov The crude product mixture is loaded onto a column packed with silica gel, and a solvent system (eluent), such as methanol (B129727) in chloroform, is passed through the column to separate the components based on their polarity, allowing for the isolation of the pure desired product. acs.orgnih.gov
Applications of 3,4,6 Tri O Benzyl D Glucal in Complex Molecule Synthesis
Strategic Building Block for Oligosaccharides and Glycosides
3,4,6-Tri-O-benzyl-D-glucal is a cornerstone in carbohydrate chemistry, widely recognized as an important building block for both solid- and solution-phase synthesis of oligosaccharides. fishersci.cathermofisher.com Its utility stems from its ability to act as a glycosyl donor in various coupling reactions. The Ferrier rearrangement is a notable reaction where this glucal is used to produce 2,3-unsaturated glycosides. biosynth.comresearchgate.net For instance, using catalysts like sulfuric acid immobilized on silica (B1680970) gel (H2SO4-SiO2) or indium trichloride (B1173362) (InCl3), 3,4,6-tri-O-benzyl-D-glucal reacts with a range of acceptors including primary and secondary alcohols, sterols, and thiols to form the corresponding α-glycosides with good selectivity. researchgate.net
Furthermore, it serves as a precursor for the synthesis of 2-deoxy-glycosides. researchgate.net Direct C-N, C-S, and C-O bond formation can be achieved by reacting the glucal with N-, S-, and O-nucleophiles, respectively, using triphenylphosphane hydrobromide as a catalyst. researchgate.net This method has been successfully applied to produce a variety of biomolecules, including 2-deoxy-S- and -O-glycosides, with high α-stereoselectivity, especially with sterically demanding reagents. researchgate.net The compound is also a precursor for 2-OH thioglycosides, such as phenyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside, which are valuable donors in stereoselective glycosylations. mdpi.com
The versatility of 3,4,6-tri-O-benzyl-D-glucal is further highlighted in its conversion to other key intermediates. For example, it can be transformed into 2-iodo-D-glucal derivatives, which are themselves useful for further synthetic manipulations. rroij.com
Table 1: Representative Glycosylation Reactions using 3,4,6-Tri-O-benzyl-D-glucal
| Catalyst/Reagent | Acceptor/Nucleophile | Product Type | Reference |
| H2SO4-SiO2 | Alcohols, Thiols, Sterols | 2,3-Unsaturated α-glycosides | researchgate.net |
| Triphenylphosphane hydrobromide | N-nucleophiles, Thiols, Alcohols | 2-Deoxy-α-glycosides | researchgate.net |
| N-Iodosuccinimide / Silver nitrate (B79036) | Acetonitrile | 2-iodo-D-Glucal derivative | rroij.com |
| Aryl Disulfides / NaBH4 | - | 2-OH Thioglycosides | mdpi.com |
Synthesis of Glycoconjugates (e.g., Glycoproteins, Glycolipids) and Glycomimetics
Glycoconjugates, which include glycoproteins and glycolipids, are vital for numerous biological processes. 3,4,6-Tri-O-benzyl-D-glucal is an essential tool in the chemical synthesis of these complex molecules. chemimpex.comtaylorfrancis.com Its structure facilitates the formation of glycosidic bonds, a key step in the assembly of the carbohydrate portions of glycoconjugates. chemimpex.com
The synthesis of 2-amino-2-deoxy glycosides, which are integral components of many biologically important glycoconjugates and antibiotics, often starts from precursors derived from 3,4,6-tri-O-benzyl-D-glucal. taylorfrancis.com For example, a two-step iodosulfonamidation of the glucal can produce protected 2-benzenesulfonamido-2-deoxy-α-D-glucopyranose derivatives. taylorfrancis.com These intermediates have been extensively used in the synthesis of complex structures like N-linked glycopeptides. taylorfrancis.com The ability to introduce nitrogen at the C-2 position is crucial for building the amino sugar units found in many glycoproteins.
The versatility of this glucal also extends to the synthesis of glycomimetics, which are molecules designed to mimic the structure and function of natural carbohydrates. By modifying the glucal scaffold, researchers can create novel structures that can interact with, and modulate the function of, carbohydrate-binding proteins.
Precursor in the Synthesis of Biologically Active Natural Products and their Analogs
3,4,6-Tri-O-benzyl-D-glucal serves as a starting material or key intermediate in the total synthesis of various biologically active natural products and their analogs. biosynth.comchemimpex.com Its chiral backbone and reactive double bond are strategically exploited to construct complex molecular architectures. biosynth.com
It has found application in the synthesis of compounds with potential antiviral and anticancer properties. chemimpex.com For instance, it is a key component in the research and development of antiviral therapeutics, including those targeting HIV. The synthesis of chromane (B1220400) scaffolds, which are structural units present in many bioactive natural products with anticancer and anti-HIV activities, can be achieved from derivatives of this glucal. acs.orgnih.gov Specifically, C-glucopyranosyl aldehyde, synthesized from D-glucose, can be converted into 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals, which are then transformed into complex chromane structures. acs.orgnih.gov
Furthermore, derivatives of 3,4,6-tri-O-benzyl-D-glucal are used to synthesize components of aminoglycoside antibiotics like apramycin (B1230331) and its analog saccharocin. nih.gov The synthesis involves the glycosylation of an aglycone with a protected sugar donor, such as 4-azido-2,3,6-tri-O-benzyl-4-deoxy-β-D-glucopyranosyl fluoride, which is conceptually derived from the glucal scaffold. nih.gov
Utility in Rational Drug Design and Discovery (excluding clinical/pharmacological data)
In the field of rational drug design and discovery, 3,4,6-Tri-O-benzyl-D-glucal is a valuable scaffold for creating libraries of novel carbohydrate-based molecules. chemimpex.com Its utility lies in its role as a versatile building block for synthesizing complex carbohydrates and glycosides with tailored properties. chemimpex.com The ability to selectively modify the glucal at various positions allows medicinal chemists to systematically alter the structure of a lead compound to explore structure-activity relationships.
The development of glycosylated drugs is an area where this compound is particularly useful. chemimpex.com Glycosylation can modify the physicochemical properties of a therapeutic agent. By using 3,4,6-tri-O-benzyl-D-glucal and its derivatives, chemists can attach sugar moieties to drug candidates, a strategy employed to potentially enhance their biological profile. chemimpex.com For example, phenyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside, derived from the glucal, is a precursor for donors used in stereoselective glycosylation, a critical process in synthesizing these modified drugs. mdpi.com The study of carbohydrate-protein interactions, which is fundamental to drug discovery, also benefits from the availability of synthetic carbohydrate structures derived from this glucal. medchemexpress.comnih.gov
Development of Bioconjugation Techniques
Bioconjugation, the process of linking biomolecules like proteins or lipids to other molecules, is a critical technology in biotechnology and medicine. 3,4,6-Tri-O-benzyl-D-glucal plays a role in the development of these techniques, particularly for glycosylation. chemimpex.com It is used in bioconjugation processes to attach sugar moieties to proteins or other biomolecules. chemimpex.com This glycosylation can improve the stability and functionality of the resulting conjugate, which is particularly relevant in the context of drug delivery systems. chemimpex.com
The chemical reactivity of the glucal allows for the introduction of specific functional groups that can then be used to link the carbohydrate to a protein or other macromolecule. This controlled, chemical approach to glycosylation provides an alternative to enzymatic methods and allows for the creation of well-defined glycoconjugates for research and therapeutic applications.
Contributions to the Study of Carbohydrate-Protein Interactions and Cellular Recognition
Carbohydrate-protein interactions are fundamental to a vast array of biological events, including immune responses, fertilization, cell growth, and cellular recognition. nih.gov Understanding these interactions at a molecular level is a major goal of glycobiology. 3,4,6-Tri-O-benzyl-D-glucal aids in this research by providing access to well-defined carbohydrate structures that can be used as molecular probes. chemimpex.commedchemexpress.com
The synthesis of specific oligosaccharides and glycoconjugates, enabled by this building block, allows researchers to investigate the binding specificity of lectins and other carbohydrate-binding proteins. nih.govresearchgate.net For example, synthetic oligosaccharides can be used in hapten inhibition assays to determine the structural requirements for binding to a particular protein. researchgate.net By systematically varying the structure of the carbohydrate ligand, scientists can map the binding site of the protein and understand the forces that govern the interaction, such as CH-π stacking between the sugar and aromatic amino acid residues. nih.gov These studies are crucial for deciphering the "sugar code" that mediates cellular communication. chemimpex.com
Table 2: Research Areas Benefiting from 3,4,6-Tri-O-benzyl-D-glucal
| Research Area | Contribution of 3,4,6-Tri-O-benzyl-D-glucal | Reference |
| Glycobiology | Provides synthetic carbohydrate probes to study cellular recognition. | chemimpex.commedchemexpress.com |
| Drug Discovery | Serves as a scaffold for creating glycosylated drug candidates. | chemimpex.commdpi.com |
| Vaccine Development | Enables synthesis of carbohydrate antigens for conjugate vaccines. | rsc.org |
| Bioconjugation | Facilitates the attachment of sugars to proteins and other biomolecules. | chemimpex.com |
Role in the Synthesis of Carbohydrate-Based Vaccines and Adjuvants
The development of synthetic carbohydrate-based vaccines is a promising strategy to combat infectious diseases. These vaccines often consist of a carbohydrate antigen characteristic of a pathogen, conjugated to a carrier protein or an adjuvant to elicit a robust immune response. 3,4,6-Tri-O-benzyl-D-glucal and its derivatives are instrumental in the chemical synthesis of these critical components.
Its utility is demonstrated in the construction of complex glycopeptidolipids that combine a carbohydrate antigen, a T-cell epitope, and a synthetic immunoadjuvant. rsc.org For example, a synthetic vaccine candidate against Neisseria meningitidis incorporated a heptose sugar antigen, the synthesis of which relies on the principles of carbohydrate chemistry where building blocks like 3,4,6-tri-O-benzyl-D-glucal are fundamental. rsc.org The ability to synthesize long chains of carbohydrates with repeating units, which are characteristic of bacterial capsular polysaccharides, is a key challenge that is addressed by using versatile and reactive building blocks. researchgate.net The chemical synthesis of these antigens ensures a high degree of purity and homogeneity, which is a significant advantage over antigens isolated from natural sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
